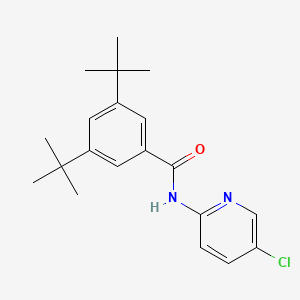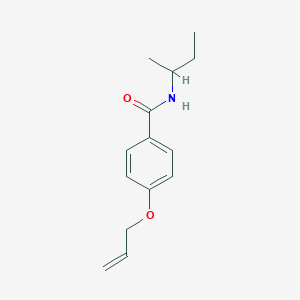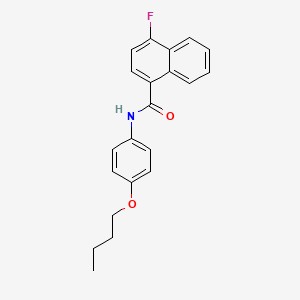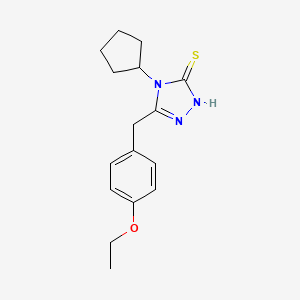![molecular formula C15H16N6O6S2 B4805488 [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea](/img/structure/B4805488.png)
[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
Vue d'ensemble
Description
[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both carbamoylamino and sulfonylamino groups, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea typically involves multiple steps, including the introduction of carbamoylamino and sulfonylamino groups onto a fluorenyl backbone. Common synthetic routes may involve the use of reagents such as carbamoyl chloride and sulfonyl chloride under controlled conditions to achieve the desired product. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and energy consumption. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Applications De Recherche Scientifique
Chemistry
In chemistry, [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its ability to form stable complexes with biomolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. Its stability and reactivity make it suitable for use in high-performance materials with specific properties .
Mécanisme D'action
The mechanism of action of [[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
- **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
- **[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea
Uniqueness
[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea stands out due to its unique combination of carbamoylamino and sulfonylamino groups. This structural feature allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications .
Propriétés
IUPAC Name |
[[7-[(carbamoylamino)sulfamoyl]-9H-fluoren-2-yl]sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O6S2/c16-14(22)18-20-28(24,25)10-1-3-12-8(6-10)5-9-7-11(2-4-13(9)12)29(26,27)21-19-15(17)23/h1-4,6-7,20-21H,5H2,(H3,16,18,22)(H3,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWKYJKCJFIWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)NNC(=O)N)C3=C1C=C(C=C3)S(=O)(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-but-2-enyl]-3,4,9-trimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B4805421.png)

![N-(3-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4805440.png)

![6-iodo-3-(2-methylphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4805444.png)
![3-[4-[(4-methylphenyl)sulfamoyl]phenyl]-N-(3-nitrophenyl)propanamide](/img/structure/B4805447.png)
![3-(4-chlorophenyl)-1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B4805450.png)


![methyl 2-({[(5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4805465.png)
![5-(2,6-dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4805469.png)
![2-acetyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4805475.png)
![[3-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B4805486.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4805503.png)
